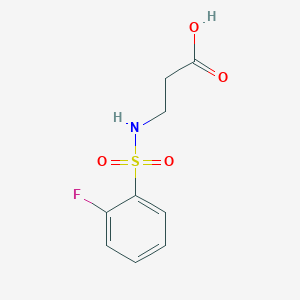
(E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known by its common name, TAK-659, and is classified as a kinase inhibitor.
Mécanisme D'action
The mechanism of action of (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one involves the inhibition of several kinases, including BTK, ITK, and JAK3. These kinases play important roles in various cellular signaling pathways, including the B-cell receptor signaling pathway and the JAK-STAT signaling pathway. Inhibition of these kinases can lead to the suppression of immune responses and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one have been studied extensively. This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to suppress the production of pro-inflammatory cytokines and chemokines in immune cells. In addition, (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one in lab experiments include its potent kinase inhibition activity, favorable pharmacokinetic profile, and ability to suppress immune responses and cancer cell growth. However, some limitations of using this compound in lab experiments include its potential toxicity and off-target effects.
Orientations Futures
There are several future directions for the study of (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one. One direction is to study the potential therapeutic applications of this compound in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Another direction is to optimize the synthesis of this compound to increase its yield and purity. Additionally, further studies are needed to determine the potential toxicity and off-target effects of (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one in vivo.
Méthodes De Synthèse
The synthesis of (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one involves several steps. The first step involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 1-phenylpiperidin-4-amine to form the intermediate compound 1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethanone. The intermediate compound is then reacted with benzaldehyde in the presence of a base to form (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one. The synthesis of this compound has been optimized to increase the yield and purity of the final product.
Applications De Recherche Scientifique
(E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one has been studied extensively for its potential therapeutic applications. This compound has been shown to be a potent inhibitor of several kinases, including BTK, ITK, and JAK3. These kinases are involved in various cellular signaling pathways and have been implicated in several diseases, including cancer, autoimmune disorders, and inflammatory diseases. Therefore, (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one has the potential to be used as a therapeutic agent for the treatment of these diseases.
Propriétés
IUPAC Name |
(E)-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-20-14-16(13-19-20)17-9-5-6-12-21(17)18(22)11-10-15-7-3-2-4-8-15/h2-4,7-8,10-11,13-14,17H,5-6,9,12H2,1H3/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYXAMLVGZHNNQ-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2C(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2CCCCN2C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

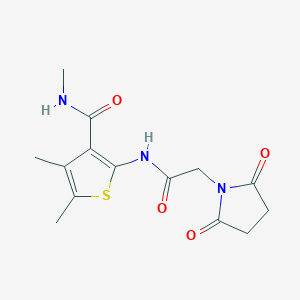
![N-tert-butyl-2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2392462.png)
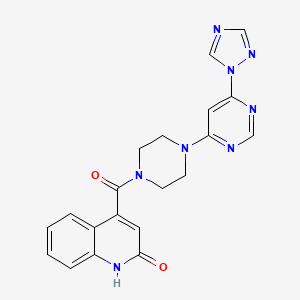
![tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride](/img/structure/B2392464.png)
![1-(2-methoxyphenyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2392465.png)
![N-(2-chlorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)
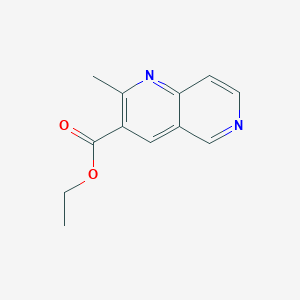
![Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2392471.png)
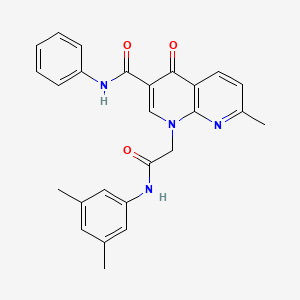

![3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2392478.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2392480.png)
